molecular formula C8H9BrN2 B1382701 4-Bromo-6-(cyclopropylmethyl)pyrimidine CAS No. 2091217-82-0

4-Bromo-6-(cyclopropylmethyl)pyrimidine

Cat. No.: B1382701
CAS No.: 2091217-82-0
M. Wt: 213.07 g/mol
InChI Key: RPUDPZJNLBKIDG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-bromo-6-(cyclopropylmethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-8-4-7(10-5-11-8)3-6-1-2-6/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUDPZJNLBKIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091217-82-0
Record name 4-bromo-6-(cyclopropylmethyl)pyrimidine
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Preparation Methods

Synthesis of (Bromomethyl)cyclopropane Intermediate

A critical precursor for introducing the cyclopropylmethyl group is (bromomethyl)cyclopropane. A patented method describes an efficient preparation of (bromomethyl)cyclopropane using:

The procedure involves:

  • Dissolving triphenylphosphite in a polar aprotic solvent.
  • Adding bromine at temperatures below 15°C, preferably below 12°C, to control reactivity.
  • Cooling the mixture to below 0°C after bromine reaction completion.
  • Adding cyclopropylmethanol at low temperature (<0°C) to form (bromomethyl)cyclopropane.
  • Recovering the product under controlled temperature to avoid side reactions.

This method benefits from enhanced solubility and reactivity control due to the use of triarylphosphites and polar solvents, enabling higher yields and purity of the brominated intermediate.

Bromination of Pyrimidine Ring

Selective bromination at the 4-position of the pyrimidine ring can be achieved by:

  • Using bromine or bromine sources under controlled conditions.
  • Employing catalysts or reagents that favor substitution at the 4-position over other positions.
  • Reaction conditions typically involve low temperatures to prevent over-bromination or ring degradation.

This step is critical for obtaining the 4-bromo substitution pattern necessary for the target compound.

Installation of the Cyclopropylmethyl Group at the 6-Position

The cyclopropylmethyl substituent can be introduced via:

  • Nucleophilic substitution reactions using (bromomethyl)cyclopropane as an alkylating agent.
  • Metal-catalyzed coupling reactions involving pyrimidine derivatives and cyclopropylmethyl reagents.
  • Direct alkylation of the pyrimidine ring at the 6-position, often facilitated by base or transition metal catalysis.

The choice of method depends on the availability of starting materials and desired reaction conditions.

Integrated Synthetic Routes

Some synthetic protocols combine these steps into multi-component or sequential reactions, such as:

  • Three-component coupling reactions catalyzed by zinc chloride or other metal catalysts.
  • Base-facilitated oxidative bond formations.
  • Multicomponent annulation methods involving amidines and alcohols.

These methods provide efficient access to polysubstituted pyrimidines, including 4-bromo-6-(cyclopropylmethyl)pyrimidine analogs, with good control over substitution patterns.

Step Reagents/Conditions Temperature Range Solvent(s) Notes
(Bromomethyl)cyclopropane synthesis Triphenylphosphite, Br₂, cyclopropylmethanol <15°C for Br₂ addition; <0°C for subsequent steps DMF, DMSO, or sulfolane Low temp controls side reactions; high polarity solvents improve solubility
Pyrimidine ring bromination Br₂ or bromine source, catalyst (if any) Low temperature (~0-25°C) Organic solvents (e.g., acetonitrile, dichloromethane) Selective bromination at 4-position
Cyclopropylmethyl group installation (Bromomethyl)cyclopropane, base or catalyst Ambient to reflux Polar aprotic solvents or mixed solvents Alkylation or coupling reactions
Multi-component synthesis Amidines, ketones/alcohols, catalysts (ZnCl₂, Cu) Ambient to mild heating Various (dependent on catalyst) One-pot synthesis of substituted pyrimidines
  • The use of triarylphosphites (triphenylphosphite) instead of triphenylphosphine significantly improves the bromination step's productivity by increasing reagent solubility and controlling exothermic reactions.
  • Maintaining low temperatures during bromine addition and subsequent steps is crucial to minimize side reactions such as ring opening or over-bromination.
  • Polar aprotic solvents like DMF, DMSO, and sulfolane are preferred for their ability to dissolve reagents and stabilize intermediates, enhancing reaction efficiency.
  • Multi-component and catalytic methods provide greener, more cost-effective routes to pyrimidine derivatives, including this compound analogs, with potential for scale-up.
  • Structural analog studies indicate that the position of bromine and cyclopropylmethyl groups on the pyrimidine ring significantly affects chemical reactivity and biological activity, underscoring the importance of selective substitution methods.

The preparation of this compound involves carefully controlled bromination and cyclopropylmethyl group installation steps. Advances in the use of triarylphosphites and polar aprotic solvents have enabled more efficient synthesis of key intermediates like (bromomethyl)cyclopropane, which is instrumental in the alkylation of the pyrimidine ring. Multi-component catalytic methods offer promising routes for streamlined synthesis, enhancing the compound's accessibility for research and pharmaceutical applications.

This synthesis area continues to evolve with ongoing research optimizing reaction conditions, reagent choices, and catalytic systems to improve yields, selectivity, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(cyclopropylmethyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form pyrimidine N-oxides or reduction to remove the bromine substituent.

    Coupling Reactions: It participates in cross-coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
4-Bromo-6-(cyclopropylmethyl)pyrimidine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological targets effectively, making it valuable in the development of drugs aimed at treating diseases such as cancer and neuropsychiatric disorders. For instance, its derivatives have been explored as potential antagonists for receptors involved in stress-related disorders, showcasing promising biological activity .

Case Study: CRF Receptor Antagonists
Research has identified several pyrimidine derivatives that exhibit potent antagonistic activity against corticotropin-releasing factor (CRF) receptors. Compounds similar to this compound have shown efficacy in preclinical models for anxiety and depression, indicating their potential therapeutic applications .

Biological Research

Biochemical Probes:
The compound is utilized as a probe in biochemical studies to investigate molecular interactions and pathways. Its ability to bind selectively to certain proteins allows researchers to elucidate complex biological mechanisms, which can lead to the identification of new therapeutic targets .

Inhibition Studies:
In studies focusing on kinase inhibition, derivatives of this compound have been shown to inhibit specific kinases involved in cellular signaling pathways. This inhibition can disrupt disease processes, making these compounds candidates for further development in targeted therapies .

Materials Science

Organic Semiconductors:
Due to its electronic properties, this compound is being explored in the development of organic semiconductors. These materials are essential for creating flexible electronic devices and solar cells, where efficiency and stability are critical.

Chemical Reactivity and Synthesis

Synthetic Routes:
The synthesis of this compound typically involves various chemical reactions, including substitution and coupling reactions. These reactions facilitate the introduction of different functional groups, enhancing the compound's versatility for further applications.

Mechanism of Action

The mechanism of action of 4-Bromo-6-(cyclopropylmethyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The bromine and cyclopropylmethyl groups can enhance the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-Bromo-6-(cyclopropylmethyl)pyrimidine
  • CAS Number : 1086382-13-9
  • Molecular Formula : C₇H₇BrN₂
  • Molecular Weight : 199.05 g/mol
  • Key Substituents : Bromine at position 4 and a cyclopropylmethyl group at position 6 of the pyrimidine ring.

Physicochemical Properties :

  • Structure : The pyrimidine core is substituted with a bromine atom (electron-withdrawing group) and a cyclopropylmethyl moiety (lipophilic, sterically bulky group).
Data Table: Key Structural and Functional Comparisons
Compound Name & CAS Number Molecular Formula Molecular Weight Substituents (Positions) Key Differences vs. Target Compound
This compound
(1086382-13-9)
C₇H₇BrN₂ 199.05 Br (C4), cyclopropylmethyl (C6) Reference compound.
4-Bromo-6-cyclopropylpyrimidine
(1086382-13-9)
C₇H₇BrN₂ 199.05 Br (C4), cyclopropyl (C6) Cyclopropyl replaces cyclopropylmethyl; reduced steric bulk and lipophilicity.
5-Bromo-2-butyl-4-chloro-6-cyclopropylpyrimidine
(1506596-26-4)
C₁₁H₁₅BrClN₂ 308.61 Br (C5), Cl (C4), butyl (C2) Bromine at C5, additional Cl and butyl groups; higher molecular weight and hydrophobicity.
6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
(1013916-37-4)
C₁₇H₁₈BrClN₃O 402.70 Br (C6), Cl (C2), cyclopentyl, methyl Fused pyrido-pyrimidinone ring; increased complexity and rigidity.
4-Amino-6-bromo-2-methylpyrimidine
(1161763-15-0)
C₅H₆BrN₃ 188.03 Br (C6), NH₂ (C4), CH₃ (C2) Amino group enhances solubility but reduces metabolic stability.
Key Comparative Analysis

Substituent Effects :

  • Bromine Position : In the target compound (C4), bromine is strategically placed for cross-coupling reactions, whereas in 5-bromo analogs (e.g., CAS 1506596-26-4), bromine at C5 alters electronic distribution, affecting reactivity .
  • Cyclopropylmethyl vs. Cyclopropyl : The cyclopropylmethyl group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to cyclopropyl (logP ~1.8), enhancing membrane permeability .

Functional Group Diversity: Halogenation: Compounds like 5-bromo-2-butyl-4-chloro-6-cyclopropylpyrimidine (CAS 1506596-26-4) feature dual halogens (Br and Cl), which may improve binding affinity but raise toxicity concerns . Amino Groups: 4-Amino-6-bromo-2-methylpyrimidine (CAS 1161763-15-0) exhibits higher aqueous solubility (≈15 mg/mL) due to hydrogen bonding but is prone to oxidative metabolism .

Structural Complexity: Fused Ring Systems: The pyrido-pyrimidinone derivative (CAS 1013916-37-4) has a rigid, planar structure, favoring intercalation with biological targets but limiting synthetic accessibility .

Synthetic Applications: The target compound’s bromine atom is a versatile handle for Suzuki couplings (yield >80% reported in similar systems ), whereas amino-substituted analogs require protection/deprotection strategies .

Biological Activity

4-Bromo-6-(cyclopropylmethyl)pyrimidine is a heterocyclic organic compound with the molecular formula C10_{10}H11_{11}BrN2_2. This compound is characterized by its bromine and cyclopropylmethyl substituents, which significantly influence its chemical reactivity and biological activity. It is primarily recognized for its applications in organic synthesis, particularly in the context of Suzuki–Miyaura cross-coupling reactions, where it plays a role in forming carbon-carbon bonds.

The biological activity of this compound can be attributed to its interactions with various biological macromolecules. It is known to act as a potential enzyme inhibitor and receptor ligand. The compound's mechanism involves:

  • Oxidative Addition and Transmetalation : In Suzuki–Miyaura reactions, it facilitates the formation of new carbon-carbon bonds through these processes.
  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, which may impact its biological interactions.

Research Findings

Recent studies have highlighted the compound's potential applications in medicinal chemistry, particularly in developing therapeutic agents. Its structure allows it to interact with specific enzymes and receptors, making it a candidate for further investigation.

Case Studies

Comparative Analysis

The biological activity of this compound can be contrasted with other related compounds:

CompoundBiological ActivityIC50_{50} Values
This compoundPotential enzyme inhibitorNot specifically reported
Pyrrolo[2,3-d]pyrimidinesInhibitors of PfCDPK40.210–0.530 µM
Similar pyrimidine derivativesCOX-2 inhibition0.04 ± 0.01 µmol

Applications in Research

This compound serves as a versatile building block in organic synthesis and has potential applications in:

  • Pharmaceutical Development : Its ability to interact with biological targets makes it valuable for designing new drugs.
  • Agrochemicals : The compound may also find utility in developing agricultural chemicals due to its unique properties.

Q & A

Basic Research Questions

Q. What safety precautions are critical when handling 4-Bromo-6-(cyclopropylmethyl)pyrimidine in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE), including gloves, protective eyewear, and lab coats, to avoid skin/eye contact. Work in a fume hood or glovebox to prevent inhalation of volatile byproducts. For waste management, segregate hazardous residues and collaborate with certified waste disposal services to ensure compliance with environmental regulations .

Q. How can researchers confirm the molecular structure of this compound after synthesis?

  • Methodological Answer : Employ a combination of 1^1H NMR and X-ray crystallography for structural validation. For NMR, compare chemical shifts (e.g., cyclopropylmethyl protons at δ ~0.36–1.09 ppm and pyrimidine protons at δ ~8.60 ppm) with literature data. X-ray diffraction (as in ) provides precise bond lengths and angles, resolving ambiguities in stereochemistry or substituent positioning .

Q. What are the foundational synthetic routes for this compound?

  • Methodological Answer : A typical route involves nucleophilic substitution or cross-coupling reactions. For example, react 6-(cyclopropylmethyl)pyrimidin-4-ol with PBr₃ or similar brominating agents under anhydrous conditions. Monitor reaction progress via TLC and purify using column chromatography or preparative TLC (as in ) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the cyclopropylmethyl group into the pyrimidine scaffold?

  • Methodological Answer : Use computational modeling (e.g., DFT calculations) to predict steric and electronic effects of substituents. Experimentally, optimize temperature (e.g., 140°C in EtOH, as in ) and base selection (e.g., triethylamine for deprotonation). Employ high-throughput screening to evaluate solvents (e.g., DMF vs. EtOH) for improved yield and regioselectivity .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : If NMR signals overlap (e.g., cyclopropylmethyl vs. aromatic protons), use 2D NMR techniques (COSY, HSQC) to resolve coupling patterns. For crystallographic ambiguities, refine data with software like SHELXL and validate against simulated powder XRD patterns. Cross-reference with mass spectrometry (ESI+ m/z ~238 [M+H]⁺, as in ) .

Q. How can this compound be functionalized for targeted biological activity studies?

  • Methodological Answer : Utilize Buchwald-Hartwig amination or Suzuki-Miyaura coupling to introduce pharmacophores (e.g., piperazine rings, as in ). Assess electronic effects of substituents via Hammett plots. For biological assays, design analogs with systematic variations (e.g., replacing bromine with chlorine) and evaluate via enzyme inhibition assays or cell viability studies .

Q. What computational tools predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Apply molecular docking to study steric accessibility of the bromine site. Use ReaxFF MD simulations to model reaction pathways under varying conditions. Validate predictions with kinetic studies (e.g., monitoring Pd-catalyzed coupling rates via HPLC) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-6-(cyclopropylmethyl)pyrimidine
Reactant of Route 2
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4-Bromo-6-(cyclopropylmethyl)pyrimidine

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